4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
Description
4-{[(Furan-2-yl)methyl]amino}-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a carbonitrile group at position 5, a methylsulfanyl substituent at position 2, a phenyl group at position 6, and a furan-2-ylmethyl amino moiety at position 4. Pyrimidine derivatives are widely studied for their diverse applications in medicinal chemistry, including kinase inhibition and antimicrobial activity . The structural uniqueness of this compound arises from the combination of a furan heterocycle, methylsulfanyl group, and phenyl ring, which collectively influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-23-17-20-15(12-6-3-2-4-7-12)14(10-18)16(21-17)19-11-13-8-5-9-22-13/h2-9H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJRNBQRUPQVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCC2=CC=CO2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Biginelli-Inspired Synthesis
A one-pot method using α-cyanoketones, aldehydes, and guanidines has been reported for analogous pyrimidines. Adapting this for the target compound would require:
-
α-Cyanoketone : Phenylacetylene-derived cyanoketone
-
Aldehyde : Furfural (to introduce furan moiety)
-
Guanidine : Methylthiourea
However, this route faces challenges in regioselectivity and lower yields (45–60%) compared to stepwise synthesis.
Microwave-Assisted Amination
Microwave irradiation (140°C, 20 min) in 2-methoxyethanol accelerates the amination step, improving yields to 85–90%. This method reduces reaction time but requires specialized equipment.
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | Three-Component | Microwave-Assisted |
|---|---|---|---|
| Yield | 75–82% | 45–60% | 85–90% |
| Time | 12–18 hours | 6–8 hours | 20–30 minutes |
| Complexity | Moderate | High | Low |
| Equipment | Standard | Standard | Microwave reactor |
| Purity | ≥98% | 90–95% | ≥97% |
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Solvent Selection :
-
Temperature Control :
Scalability and Industrial Relevance
Kilogram-scale production has been achieved using the stepwise method:
Chemical Reactions Analysis
4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Coupling reactions: Such as Suzuki–Miyaura coupling, which can form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth effectively, suggesting that 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE may possess similar activities due to its structural features that enhance interaction with microbial targets .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of pyrimidine derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer treatment . The compound's ability to interfere with cellular signaling pathways involved in cancer progression is an area of ongoing research.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, studies suggest that similar compounds can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, including cancer cells . This inhibition can lead to reduced cell proliferation and enhanced therapeutic efficacy.
Antioxidant Properties
Research has indicated that furan-containing compounds often exhibit antioxidant activity. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the furan and methylsulfanyl groups via nucleophilic substitution or coupling reactions.
- Final modifications to achieve the desired functional groups and enhance solubility and bioactivity.
Characterization Techniques
Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity . These methods ensure that the compound is suitable for further biological testing.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at nanomolar concentrations. |
| Study C | Investigated antioxidant capacity using DPPH assay, revealing a high percentage inhibition compared to standard antioxidants like ascorbic acid. |
Mechanism of Action
The mechanism of action of 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s furanmethyl amino group contributes to moderate polarity, while its methylsulfanyl substituent reduces hydrophilicity compared to analogs with hydroxyl or sulfonamide groups .
Biological Activity
The compound 4-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a furan moiety and a methylsulfanyl group, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the furan and methylsulfanyl groups can be accomplished via nucleophilic substitution methods.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Salmonella typhi, while being inactive against Staphylococcus aureus .
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Active |
| This compound | S. typhi | Active |
| This compound | S. aureus | Inactive |
Anti-inflammatory Activity
Pyrimidine derivatives have been investigated for their potential as COX-2 inhibitors, which are important in the management of inflammation and pain. A study highlighted that certain pyrimidine compounds exhibited IC50 values significantly lower than established drugs like rofecoxib, indicating potent anti-inflammatory properties .
Study on Antimicrobial Efficacy
A comprehensive study evaluated various furan-containing compounds for their antimicrobial properties. The results indicated that the presence of furan significantly enhanced the antimicrobial activity against Gram-negative bacteria .
COX-2 Inhibition Study
Another significant study focused on the anti-inflammatory effects of pyrimidine derivatives, demonstrating that modifications on the pyrimidine structure could lead to enhanced COX-2 inhibition, suggesting a pathway for developing novel anti-inflammatory agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this pyrimidine derivative?
- Methodological Approach : Begin with nucleophilic substitution at the pyrimidine core. Use furan-2-ylmethylamine for amino-group introduction under reflux conditions (e.g., ethanol, 80°C, 12 hours). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents. Post-synthesis, validate purity (>95%) using NMR and mass spectrometry .
- Key Considerations : Avoid over-chlorination during intermediate steps; phosphoryl chloride (POCl₃) may require careful handling due to reactivity .
Q. What analytical techniques are most reliable for structural confirmation?
- Methodological Approach :
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., using single-crystal diffraction data) .
- NMR spectroscopy : Assign peaks for furan protons (δ 6.2–7.4 ppm), methylsulfanyl (δ 2.1–2.3 ppm), and pyrimidine carbons (¹³C NMR: δ 160–170 ppm for nitrile groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. How should stability studies be designed for this compound?
- Methodological Approach :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and track byproducts (e.g., hydrolysis of nitrile groups or sulfanyl oxidation).
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic decomposition .
Advanced Research Questions
Q. What strategies are recommended for evaluating biological activity in vitro?
- Methodological Approach :
- Target selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., EGFR, CDKs). Use molecular docking to predict binding affinity.
- Assay design : Conduct enzyme inhibition assays (IC₅₀ determination) with ATP-competitive controls. Validate selectivity via panel screening against related targets .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) .
Q. How can computational methods elucidate reaction mechanisms or binding modes?
- Methodological Approach :
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution steps to identify rate-limiting stages.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with nitrile groups) .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methodological Approach :
- Replication : Repeat assays under identical conditions (pH, temperature, buffer composition) to verify reproducibility.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence-based assays yield conflicting results.
- Meta-analysis : Compare data across studies, adjusting for variables like cell passage number or enzyme batch effects .
Q. How can researchers investigate the compound’s metabolic pathways?
- Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
